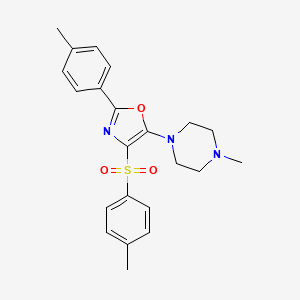

5-(4-Methylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

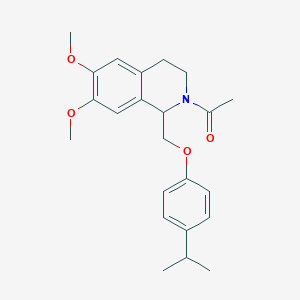

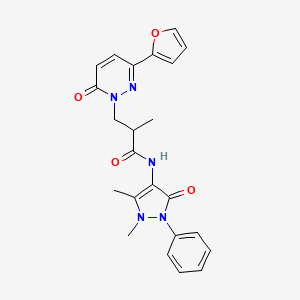

5-(4-Methylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole is a chemical compound that has gained attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, and its structure makes it a potential candidate for various applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

A study by Alp et al. (2015) synthesized a series of 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles and evaluated their in vitro antiproliferative activities against the human leukemia cell line HL-60. Several compounds exhibited potent antiproliferative activities, and the percentages of apoptotic HL-60 cells treated with these compounds were significantly higher than in the control, suggesting potential applications in cancer research and therapy (Alp et al., 2015).

Antibiotic Adjuvants

Kaczor et al. (2019) explored modifications of (Z)-5-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-4(5H)-one to design new compounds with fused aromatic rings at position 5. These compounds were assessed as antibiotic adjuvants against multidrug-resistant bacteria, with some reducing oxacillin MIC in MRSA strains significantly and displaying efflux pump inhibitor properties. This research underscores the compound's potential as an antibiotic adjuvant, particularly in combating bacterial multidrug resistance (Kaczor et al., 2019).

Enzyme Inhibition

Vitale et al. (2013) designed a new series of 3,4-diarylisoxazoles, inspired by a known selective cyclooxygenase-1 (COX-1) inhibitor, to improve biochemical COX-1 selectivity and antiplatelet efficacy. These compounds were potent and selective COX-1 inhibitors affecting platelet aggregation through the inhibition of COX-1-dependent thromboxane A2, indicating their potential use in developing treatments for inflammatory conditions and cardiovascular diseases (Vitale et al., 2013).

Propiedades

IUPAC Name |

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-16-4-8-18(9-5-16)20-23-21(22(28-20)25-14-12-24(3)13-15-25)29(26,27)19-10-6-17(2)7-11-19/h4-11H,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDSGZWSIQEMEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)

![5-Ethyl-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2896092.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2896096.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B2896097.png)

![2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2896098.png)

![methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2896109.png)